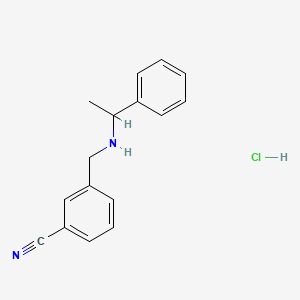

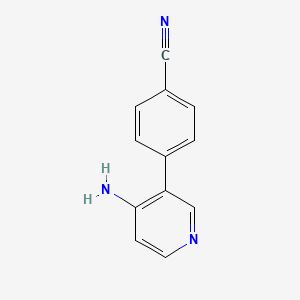

4-(4-Aminopyridin-3-yl)benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

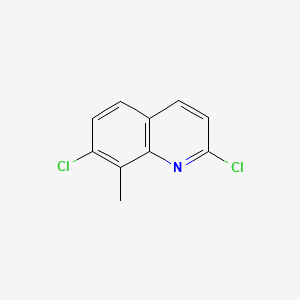

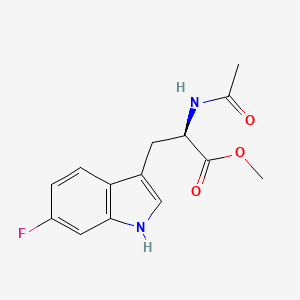

4-(4-Aminopyridin-3-yl)benzonitrile is a chemical compound with the molecular formula C12H9N3 and a molecular weight of 195.22 . It is used for laboratory research purposes .

Molecular Structure Analysis

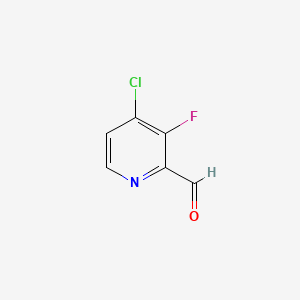

The molecular structure of 4-(4-Aminopyridin-3-yl)benzonitrile consists of a benzene ring attached to a pyridine ring via a nitrile group . The pyridine ring carries an amino group at the 4-position .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(4-Aminopyridin-3-yl)benzonitrile include a predicted boiling point of 429.6±35.0 °C . The density is predicted to be 1.24±0.1 g/cm3 . Unfortunately, the melting point and solubility are not specified .Aplicaciones Científicas De Investigación

1. Spectroscopic Characterization and Biological Activities

- Summary of Application : This compound was studied using Density Functional Theory for its molecular structure. The study also included vibrational modes, natural bond orbital (NBO) analysis, and molecular electrostatic potential (MEP) mapping .

- Methods of Application : The study involved computational and experimental analysis. The computational part involved Density Functional Theory calculations, while the experimental part involved spectroscopic characterization .

- Results : The study found that the charge delocalization within the molecule could be studied through NBO analysis. The MEP map showed various active regions of the charge distribution on the chemical structure . The compound was also found to interact with Influenza endonuclease inhibitor in molecular docking studies .

2. Inhibitors of Lysine Specific Demethylase 1

- Summary of Application : This compound was developed as a derivative to act as an inhibitor of lysine specific demethylase 1 .

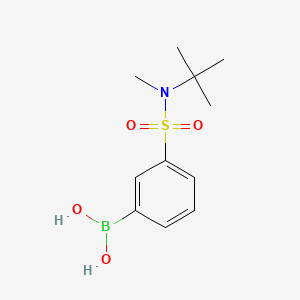

- Methods of Application : The study involved the development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives .

- Results : The most active compound demonstrated a Kd value of 22 nM and a biochemical IC50 of 57 nM .

Propiedades

IUPAC Name |

4-(4-aminopyridin-3-yl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3/c13-7-9-1-3-10(4-2-9)11-8-15-6-5-12(11)14/h1-6,8H,(H2,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMXKFBBQTCXHDY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=C(C=CN=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90744825 |

Source

|

| Record name | 4-(4-Aminopyridin-3-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90744825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Aminopyridin-3-yl)benzonitrile | |

CAS RN |

1258620-63-1 |

Source

|

| Record name | 4-(4-Aminopyridin-3-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90744825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[2.2.1]hept-5-ene-2-carboxamide, N-methyl-, exo- (9CI)](/img/no-structure.png)